

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloroquinolin-4-ol

Cat. No.: B3176647

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Chloroquinolin-4-ol** (CAS: 23443-05-2). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes experimental data with expert theoretical predictions to offer a robust characterization of the molecule. We will explore its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, grounded in the fundamental principles of chemical structure and reactivity.

Foundational Insights: The Keto-Enol Tautomerism

A critical aspect of **5-Chloroquinolin-4-ol**'s chemistry is its existence in a state of tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one. In both solid and solution phases, the equilibrium strongly favors the quinolinone tautomer due to the stability conferred by the amide functional group within the aromatic system. This structural preference is the cornerstone of interpreting the spectroscopic data that follows. All subsequent analyses are based on this dominant and more stable quinolinone structure.

Mass Spectrometry (MS): Experimental Verification

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of a compound's elemental composition. Recent environmental analysis has successfully identified **5-Chloroquinolin-4-ol** in water samples, providing valuable experimental data.^[1]

Experimental Protocol: LC-HRMS

A standard protocol for analyzing a sample of **5-Chloroquinolin-4-ol** would involve the following steps:

- **Sample Preparation:** Dissolve a ~1 mg/mL stock solution in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- **Chromatography:** Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particles).
- **Ionization:** Utilize an electrospray ionization (ESI) source operating in positive ion mode. This is optimal for protonating the basic nitrogen atom of the quinolinone ring.
- **Mass Analysis:** Acquire data on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, over a mass range of m/z 50-500.
- **MS/MS Analysis:** Perform data-dependent acquisition to trigger fragmentation of the most intense ions, providing structural information.

Data Interpretation

The analysis confirms the presence of the protonated molecule, $[M+H]^+$.^[1] A key validation marker is the presence of the $A+2$ isotopic peak, resulting from the natural abundance of the ^{37}Cl isotope (approximately 32.5%) relative to the ^{35}Cl isotope. The intensity of the $[M+H+2]^+$ peak should be roughly one-third that of the $[M+H]^+$ peak, providing a characteristic signature for a monochlorinated compound.

Table 1: High-Resolution Mass Spectrometry Data for 5-Chloro-1H-quinolin-4-one

Ion	Calculated m/z ($\text{C}_9\text{H}_7^{35}\text{ClNO}^+$)	Observed m/z
$[M+H]^+$	180.0211	180.0208 ^[1]
$[M+H+2]^+$	182.0182	~182.02

Note: The observed m/z is from a real-world sample analysis, which confirms the compound's identity at Level 1 confidence according to metabolomics standards.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While a publicly accessible, peer-reviewed experimental NMR spectrum for **5-Chloroquinolin-4-ol** is not readily available, a highly accurate prediction can be made based on established chemical shift principles and data from analogous quinolinone systems. The following predictions are for the dominant 5-chloro-1H-quinolin-4-one tautomer, assuming DMSO-d₆ as the solvent, which is ideal for compounds with exchangeable protons.

¹H NMR (Proton NMR) Predictions

The proton spectrum is expected to show five distinct signals in the aromatic and amide regions.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H2	~6.2 - 6.4	Doublet (d)	$J(H2-H3) \approx 7.5$ Hz	Shielded by the adjacent N-H and located on a C=C bond adjacent to a carbonyl.
H3	~7.9 - 8.1	Doublet (d)	$J(H3-H2) \approx 7.5$ Hz	Deshielded by the strong anisotropic effect of the adjacent C=O group.
H6	~7.7 - 7.8	Doublet (d)	$J(H6-H7) \approx 8.0$ Hz	Ortho to the electron-withdrawing chlorine atom, leading to deshielding.
H7	~7.3 - 7.4	Triplet (t)	$J(H7-H6) \approx J(H7-H8) \approx 8.0$ Hz	Exhibits coupling to both H6 and H8, appearing as a pseudo-triplet.
H8	~7.6 - 7.7	Doublet (d)	$J(H8-H7) \approx 8.0$ Hz	Standard aromatic proton in the benzo portion of the ring system.
NH	~11.5 - 12.5	Broad Singlet (br s)	-	Characteristic chemical shift for an amide proton; broad due to quadrupole

effects and
exchange.

¹³C NMR (Carbon NMR) Predictions

The carbon spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon	Predicted δ (ppm)	Rationale
C2	~110 - 115	Shielded carbon adjacent to the nitrogen atom.
C3	~138 - 142	Deshielded by the adjacent carbonyl group.
C4	~175 - 180	Highly deshielded carbonyl carbon, a key indicator of the quinolinone form.
C4a	~140 - 143	Bridgehead carbon adjacent to nitrogen and part of the aromatic system.
C5	~125 - 128	Carbon directly attached to chlorine; its shift is influenced by the heavy atom effect.
C6	~126 - 129	Aromatic CH carbon.
C7	~123 - 126	Aromatic CH carbon.
C8	~132 - 135	Aromatic CH carbon deshielded by proximity to the ring fusion.
C8a	~118 - 122	Bridgehead carbon adjacent to the chlorinated ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides a functional group fingerprint of the molecule. The predicted spectrum for 5-chloro-1H-quinolin-4-one is dominated by vibrations characteristic of the amide and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

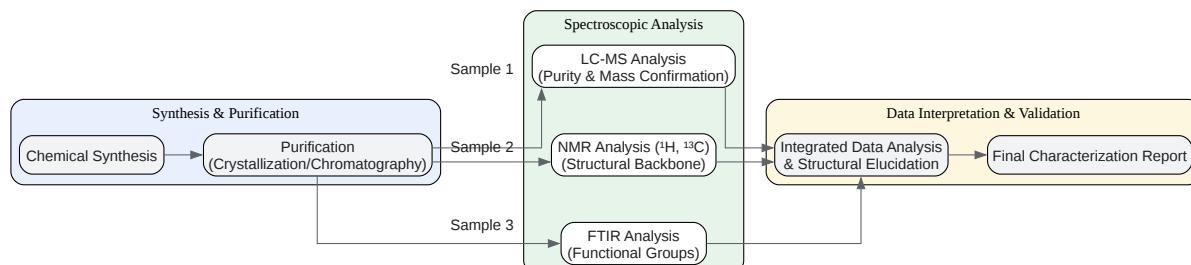

- Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).
- Apply pressure using the anvil to ensure good contact.
- Record the spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Perform a background scan of the empty crystal prior to the sample measurement.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Significance
3300 - 3100	N-H Stretch	Medium, Broad	Confirms the presence of the N-H bond, a definitive feature of the quinolinone tautomer.
3100 - 3000	Aromatic C-H Stretch	Medium	Characteristic of sp ² C-H bonds in the aromatic rings.
~1670	C=O Stretch (Amide I)	Strong	The most intense and diagnostic peak, confirming the carbonyl group. Its position indicates conjugation.
1610 - 1450	C=C & C=N Ring Stretches	Strong-Medium	A series of sharp peaks corresponding to the vibrations of the bicyclic aromatic system.
800 - 600	C-Cl Stretch	Medium-Strong	Found in the fingerprint region, confirming the presence of the chlorine substituent.

Integrated Analytical Workflow

The comprehensive characterization of a molecule like **5-Chloroquinolin-4-ol** relies on a structured, multi-technique workflow. This ensures that the identity, purity, and structure are validated at each stage, forming a self-validating system.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the synthesis and spectroscopic characterization of **5-Chloroquinolin-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Chloroquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3176647#spectroscopic-data-of-5-chloroquinolin-4-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com